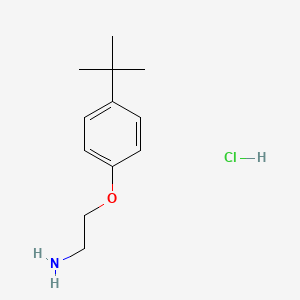

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride

説明

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride, or AETBH, is a hydrochloride salt of a tertiary amine compound. It is primarily used as a reagent in organic synthesis and as a catalyst in a variety of reactions. AETBH is a versatile compound, with a range of applications in both organic and inorganic chemistry.

科学的研究の応用

Synthesis of Polyamides and Polyimides

- 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride serves as a key intermediate in synthesizing ortho-linked polyamides with significant thermal stability, characterized by high glass transition temperatures (most >200°C) and considerable weight loss temperatures in excess of 480°C under nitrogen or air atmospheres. These polyamides exhibit excellent solubility in various polar solvents and can form transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao et al., 2000).

- Similarly, aromatic polyamides synthesized from derivatives of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride show remarkable solubility and thermal properties, including high glass transition temperatures (209-267°C) and substantial thermal degradation thresholds (>460°C in nitrogen), suggesting their utility in creating durable polymeric films (Yang et al., 1999).

Advanced Material Properties

- The incorporation of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride derivatives in polyimide synthesis leads to materials with low dielectric constants (2.74−2.92), minimal moisture absorption, and high glass transition temperatures (276−398 °C), indicating their potential in electronic and aerospace applications due to their excellent solubility and thermal stability (Chern & Tsai, 2008).

- Novel diamines containing bulky tert-butyl substituents derived from 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride are used to produce polyimides with high tensile strength, good solubility, and elevated glass transition temperatures, demonstrating their applicability in creating robust and flexible polymeric materials (Liaw & Liaw, 1996).

作用機序

Target of Action

The primary targets of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride reduces the activity of sodium-potassium ATPase and stimulates the reuptake function of sarcoplasmic calcium ATPase isoform 2 . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Biochemical Pathways

The compound affects the sodium-potassium pump and calcium transport pathways . By inhibiting the sodium-potassium pump, it disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium. This increase in sodium reverses the sodium/calcium exchanger, leading to an increase in intracellular calcium .

Result of Action

The increase in intracellular calcium due to the action of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride can have various effects at the molecular and cellular levels. Calcium is a crucial second messenger in cells and plays a vital role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

特性

IUPAC Name |

2-(4-tert-butylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMAELPUBCHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)

![Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3301351.png)